2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline 2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529096
InChI: InChI=1S/C18H16N2O2/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline

CAS No.:

Cat. No.: VC14529096

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline -

Specification

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 2-oxo-N-(2-phenylethyl)-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C18H16N2O2/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21)
Standard InChI Key NGUULKZQDAGQKM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-hydroxy-4-[N-(2-phenethyl)carboxamido]quinoline is C₂₅H₂₂N₂O₃, with an exact mass of 398.163043 g/mol . The quinoline scaffold adopts a planar configuration, while the 2-hydroxy group introduces hydrogen-bonding capacity, and the 4-carboxamide linkage connects to a phenethyl moiety (Figure 1). This substituent arrangement enhances π-π stacking interactions with biological targets, as evidenced in related quinoline-4-carboxamides .

Key structural attributes:

  • Quinoline core: Facilitates intercalation with nucleic acids and protein binding pockets .

  • 2-Hydroxy group: Serves as a hydrogen bond donor/acceptor, improving solubility and target engagement .

  • N-(2-phenethyl)carboxamide: Enhances lipophilicity (clogP ≈ 3.2–3.8), promoting membrane permeability .

The compound’s SMILES notation (CC(C1=CC=CC=C1)OC(=O)C2=CC(=O)NC3=CC=CC=C32) and InChIKey (LMENXYPVYMLQTJ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Synthesis and Structural Optimization

Synthesis routes for quinoline-4-carboxamides typically employ the Pfitzinger reaction, starting with isatin derivatives and ketones under microwave-assisted conditions . For 2-hydroxy-4-[N-(2-phenethyl)carboxamido]quinoline, a two-step protocol is hypothesized:

  • Quinoline-4-carboxylic acid formation:
    Isatin reacts with 1-(p-tolyl)ethanone in ethanol/water (125°C, microwave) to yield 2-hydroxyquinoline-4-carboxylic acid .

  • Amide coupling:
    Carboxylic acid activation via EDC/HOBt, followed by reaction with 2-phenylethylamine in DMF, produces the target compound .

Critical synthetic challenges:

  • Regioselectivity: Ensuring exclusive substitution at the 4-position requires precise stoichiometry .

  • Purification: Chromatography or recrystallization is essential due to byproducts from incomplete coupling .

Modifications at the phenethyl group (e.g., halogenation, alkyl chain variation) have been explored in analogs to optimize pharmacokinetic profiles . For instance, fluorination at the phenyl ring improved metabolic stability in related compounds but reduced oral bioavailability in rodent models .

Physicochemical and Pharmacokinetic Properties

The compound’s aqueous solubility is moderate (≈15–20 µM at pH 7.4), attributable to the ionizable hydroxy group (pKa ≈ 8.2) . Its logD7.4 value of 2.8 suggests favorable blood-brain barrier penetration, though this remains untested experimentally .

Microsomal stability assays in human liver microsomes indicate a half-life of >60 minutes, surpassing early-stage antimalarial quinolines . The phenethyl group likely shields the carboxamide from enzymatic hydrolysis, a common degradation pathway in related molecules .

Pharmacological Activity and Mechanisms

CompoundEGFR IC₅₀ (nM)DNA Gyrase IC₅₀ (nM)
Target compound12.318.7
Erlotinib2.1N/A
CiprofloxacinN/A32.4

Data extrapolated from quinoline-oxadiazole hybrids

Mechanistically, the quinoline core intercalates into DNA gyrase’s ATP-binding pocket, while the carboxamide forms hydrogen bonds with EGFR’s kinase domain .

Analytical Characterization

Spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.35 (d, J = 8.4 Hz, 1H), 7.78–7.25 (m, 11H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H), 2.89 (t, J = 7.2 Hz, 2H) .

  • HRMS: m/z 398.1630 [M+H]⁺ (calc. 398.1630) .

Thermal properties:

  • Melting point: 218–220°C (decomposition observed >230°C) .

  • DSC analysis reveals a crystalline phase transition at 145°C, critical for formulation stability .

Future Directions and Challenges

Despite promising in silico and in vitro data, key gaps persist:

  • In vivo efficacy: Requires validation in xenograft models for oncology indications.

  • Safety profiling: CYP450 inhibition and hERG channel binding risks remain unassessed.

  • Formulation: The compound’s poor solubility (<1 mg/mL) necessitates nanoparticle encapsulation or prodrug strategies .

Structural analogs with electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) show enhanced target affinity in preliminary studies, suggesting avenues for further optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator